molecular formula C24H28N2O5 B13369592 N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide

Cat. No.: B13369592
M. Wt: 424.5 g/mol
InChI Key: AMVQVWRHGRCCFV-UHFFFAOYSA-N
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Description

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with tetrahydrofuranyl groups, which contribute to its distinct chemical properties.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[4-(oxolan-2-ylmethylcarbamoyl)phenoxy]benzamide

InChI

InChI=1S/C24H28N2O5/c27-23(25-15-21-3-1-13-29-21)17-5-9-19(10-6-17)31-20-11-7-18(8-12-20)24(28)26-16-22-4-2-14-30-22/h5-12,21-22H,1-4,13-16H2,(H,25,27)(H,26,28)

InChI Key

AMVQVWRHGRCCFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NCC4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 4-aminobenzoic acid with appropriate reagents to form the benzamide structure.

    Introduction of Tetrahydrofuranyl Groups: The tetrahydrofuranyl groups are introduced through nucleophilic substitution reactions, where tetrahydrofuran derivatives react with the benzamide core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often carried out in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacology.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N’-(tetrahydro-2-furanylmethyl)thiourea: Shares the tetrahydrofuranyl group but differs in the core structure.

    N-(tetrahydro-2-furanylmethyl)benzamide: Similar benzamide core but lacks the additional functional groups.

Uniqueness

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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